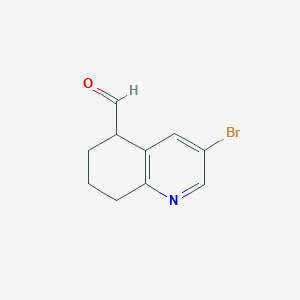
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 3rd position and an aldehyde group at the 5th position of the tetrahydroquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde typically involves the bromination of tetrahydroquinoline followed by formylation. One common method is as follows:
Bromination: Tetrahydroquinoline is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out at room temperature to obtain 3-bromo-tetrahydroquinoline.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid.
Reduction: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.
Medicine: It is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity, influencing its biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the tetrahydro structure and the aldehyde group.
5,6,7,8-Tetrahydroquinoline-5-carbaldehyde: Lacks the bromine atom.
3-Bromo-5,6,7,8-tetrahydroquinoline: Lacks the aldehyde group.
Uniqueness
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h4-7H,1-3H2 |
InChI Key |
SYHMRKDKBFCZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















